Cas no 88-65-3 (2-Bromobenzoic acid)

L'acido 2-bromobenzoico è un composto aromatico bromurato con formula molecolare C₇H₅BrO₂, ampiamente utilizzato come intermedio sintetico in chimica organica. Questo solido cristallino bianco-giallastro presenta un punto di fusione compreso tra 148-152°C e una buona stabilità termica. La presenza del gruppo bromo in posizione orto conferisce reattività selettiva, rendendolo particolarmente utile nelle reazioni di accoppiamento incrociato (ad esempio Suzuki-Miyaura) e nelle sintesi di farmaci o composti agrochimici. La sua elevata purezza (>98%) e la solubilità in solventi organici comuni (etanolo, etere etilico) ne facilitano l'utilizzo in condizioni di laboratorio e industriali. Viene inoltre impiegato come precursore per derivati benzoici funzionalizzati.
2-Bromobenzoic acid structure
2-Bromobenzoic acid structure
Nome del prodotto:2-Bromobenzoic acid
Numero CAS:88-65-3
MF:C7H5BrO2
MW:201.017401456833
MDL:MFCD00002402
CID:34475
PubChem ID:6940

2-Bromobenzoic acid Proprietà chimiche e fisiche

Nomi e identificatori

    • 2-Bromobenzoic acid
    • O-BROMOBENZOIC ACID
    • RARECHEM AL BO 0014
    • 2-bromo-benzoicaci
    • Benzoic acid, o-bromo-
    • benzoicacid,2-bromo-
    • bromobenzoicacid
    • o-bromo-benzoicaci
    • 2-Brom-benzoic acid
    • 2-Bromobenzene carboxylic acid
    • o-Bromobenzoic Acid 2-Bromobenzoic Acid
    • O-BROMOBENZOIC ACID CRYSTALLINE
    • 2-BROMO BENZOIC ACID FOR SYNTHESIS
    • EINECS2
    • 2-bromobenzoate
    • 2-Brombenzoesure
    • 2-Bromobenzoic aicd
    • 2-bromo-5-benzoic acid
    • 2-BROMOANISOLE
    • 2-Br-Ph-COOH
    • Brombenzoicacid
    • BROMO BENZOIC ACID, O-
    • ortho-bromobenzoic acid
    • Benzoic acid, 2-bromo-
    • Bromobenzoic acid
    • 2-Bromo-benzoic acid
    • Benzoic acid, bromo-
    • AZ789TZS4L
    • XRXMNWGCKISMOH-UHFFFAOYSA-N
    • o-bromobenzoicacid
    • 7WV
    • o-bromo benzoic acid
    • PubChem3739
    • 2-bromo benzoic acid
    • AM81263
    • CS-W018527
    • LS-36194
    • 25638-04-4
    • 2-Bromobenzoicacid
    • InChI=1/C7H5BrO2/c8-6-4-2-1-3-5(6)7(9)10/h1-4H,(H,9,10
    • B0552
    • BBL025932
    • Z57825381
    • EN300-18290
    • 2-Bromobenzoic acid, Vetec(TM) reagent grade, 97%
    • STR04298
    • NCGC00336486-01
    • EINECS 201-848-6
    • AKOS000119014
    • AB00223
    • AE-641/00396046
    • F3034-0106
    • FT-0600392
    • C7H5BrO2
    • PS-5299
    • NSC 6976
    • STK399786
    • DTXSID3038690
    • CHEMBL115950
    • 88-65-3
    • MFCD00002402
    • 2-brombenzoesyre
    • AB10300
    • Q21099239
    • W-100394
    • UNII-AZ789TZS4L
    • BRN 0971266
    • AI3-03699
    • SCHEMBL49806
    • 2-Bromobenzoic acid, 97%
    • NSC-6976
    • NSC6976
    • AC-3084
    • SY003796
    • AB01330856-02
    • 2-Bromobenzoic acid (ACI)
    • Benzoic acid, o-bromo- (8CI)
    • Benzoic acid, 2-(bromocarbonyl)-
    • NSC 176122
    • DB-020710
    • NS00039285
    • o-Bromobenzoic Acid; NSC 176122; NSC 6976
    • MDL: MFCD00002402
    • Inchi: 1S/C7H5BrO2/c8-6-4-2-1-3-5(6)7(9)10/h1-4H,(H,9,10)
    • Chiave InChI: XRXMNWGCKISMOH-UHFFFAOYSA-N
    • Sorrisi: O=C(C1C(Br)=CC=CC=1)O
    • BRN: 0971266

Proprietà calcolate

  • Massa esatta: 199.94700
  • Massa monoisotopica: 199.947
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 10
  • Conta legami ruotabili: 1
  • Complessità: 136
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Conta Tautomer: niente
  • Superficie polare topologica: 37.3
  • XLogP3: 2.2
  • Carica superficiale: 0

Proprietà sperimentali

  • Colore/forma: Cristalli prismatici monoclinici incolori.
  • Densità: 1.929(lit.)
  • Punto di fusione: 147-150 °C (lit.)
  • Punto di ebollizione: 296.4 °C at 760 mmHg
  • Punto di infiammabilità: >100℃
  • Indice di rifrazione: 1.6080 (estimate)
  • Solubilità: 95% ethanol: soluble100mg/mL, clear, colorless to yellow
  • Coefficiente di ripartizione dell'acqua: Leggermente solubile
  • PSA: 37.30000
  • LogP: 2.14730
  • Pressione di vapore: >1 mmHg ( 20 °C)
  • Sensibilità: Sensibile alla luce
  • Solubilità: Solubile in etanolo, etere, acetone, cloroformio e acqua calda, leggermente solubile in acqua fredda.
  • pka: 2.84(at 25℃)
  • λmax: 280(CH3CN)(lit.)

2-Bromobenzoic acid Informazioni sulla sicurezza

  • Simbolo: GHS07
  • Prompt:avviso
  • Parola segnale:Warning
  • Dichiarazione di pericolo: H315,H319,H335
  • Dichiarazione di avvertimento: P261,P305+P351+P338
  • Numero di trasporto dei materiali pericolosi:NONH for all modes of transport
  • WGK Germania:3
  • Codice categoria di pericolo: 22-36/37/38
  • Istruzioni di sicurezza: S26-S36-S24/25-S37/39
  • RTECS:DG4448035
  • Identificazione dei materiali pericolosi: Xi
  • Condizioni di conservazione:Store at room temperature
  • Frasi di rischio:R36
  • TSCA:Yes
  • Termine di sicurezza:5.1
  • Gruppo di imballaggio:II; III

2-Bromobenzoic acid Dati doganali

  • CODICE SA:29163900
  • Dati doganali:

    Codice doganale cinese:

    2916399090

    Panoramica:

    2916399090 Altri acidi monocarbossilici aromatici. IVA:17,0% Tasso di rimborso fiscale:9,0% Condizioni regolamentari:niente Tariffa MFN:6,5% Tariffa generale:30,0%

    Elementi di dichiarazione:

    Acido acrilico\Acrilati o esteri devono essere imballati chiaramente

    Riassunto:

    2916399090 altri acidi monocarbossilici aromatici, loro anidridi, alogenuri, perossidi, perossiacidi e loro derivati IVA:17,0% Aliquota di sconto fiscale:9,0% Condizioni di vigilanza:nessuna tariffa MFN:6,5% Tariffa generale:30,0%

2-Bromobenzoic acid Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R004991-25g
2-Bromobenzoic acid
88-65-3 98%
25g
¥29 2024-05-21
Chemenu
CM158740-1000g
2-Bromobenzoic acid
88-65-3 95+%
1000g
$153 2022-05-27
Ambeed
A239277-25g
2-Bromobenzoic acid
88-65-3 98%
25g
$8.0 2025-02-21
OTAVAchemicals
7119571920-250MG
2-bromobenzoic acid
88-65-3 95%
250MG
$115 2023-06-25
TRC
B680500-10g
2-Bromobenzoic Acid
88-65-3
10g
$ 138.00 2023-09-08
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
B108507-250g
2-Bromobenzoic acid
88-65-3 98%
250g
¥108.90 2023-09-04
Chemenu
CM158740-1000g
2-Bromobenzoic acid
88-65-3 95+%
1000g
$153 2021-06-16
TRC
B680500-100g
2-Bromobenzoic Acid
88-65-3
100g
$ 190.00 2023-09-08
Fluorochem
003019-100g
2-Bromobenzoic acid
88-65-3 97%
100g
£16.00 2022-03-01
Life Chemicals
F3034-0106-10g
2-Bromobenzoic acid
88-65-3 95%+
10g
$84.0 2023-09-06

2-Bromobenzoic acid Metodo di produzione

Synthetic Routes 1

Condizioni di reazione
1.1 Reagents: Sodium bromate ,  Sodium bisulfate monohydrate Solvents: Acetonitrile ;  20 min, reflux
Riferimento
NaBrO3/NaHSO4.H2O as a versatile reagent system for the oxidation of benzylic alcohols and aldehydes
Shirini, Farhad; Ali Zolfigol, Mohammad; Torabi, Shayesteh, Synthetic Communications, 2006, 36(19), 2833-2840

Synthetic Routes 2

Condizioni di reazione
1.1 Reagents: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Solvents: Water ;  > 16 h, reflux
Riferimento
A transition metal free expedient approach for the C=C bond cleavage of arylidene Meldrum's acid and malononitrile derivatives
Suresh, Muthiah; Kumari, Anusueya; Singh, Raj Bahadur, Tetrahedron, 2019, 75(41),

Synthetic Routes 3

Condizioni di reazione
1.1 Reagents: tert-Butyl hydroperoxide Catalysts: Tetrabutylphosphonium bromide Solvents: Chlorobenzene ,  Water ;  3.5 h, 80 °C
Riferimento
TBHP/n-Bu4PBr-Promoted Oxidative Cross-Dehydrogenative Coupling of Aryl Methanols: A Facile Synthesis of Symmetrical Carboxylic Anhydride Derivatives
Adib, Mehdi; Pashazadeh, Rahim, Synlett, 2018, 29(1), 136-140

Synthetic Routes 4

Condizioni di reazione
1.1 Reagents: Oxygen Solvents: Acetone ;  9 h, rt
Riferimento
Catalyst- and additive-free sunlight-induced autoxidation of aldehydes to carboxylic acids
Shi, Hongwei; Li, Jun; Wang, Tao; Rudolph, Matthias; Hashmi, A. Stephen K., Green Chemistry, 2022, 24(15), 5835-5841

Synthetic Routes 5

Condizioni di reazione
1.1 Reagents: Oxygen Catalysts: Galactose oxidase ,  Xanthine dehydrogenase Solvents: Acetonitrile ,  Water ;  16 h, pH 7.6, 37 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Riferimento
Catalytic bio-chemo and bio-bio tandem oxidation reactions for amide and carboxylic acid synthesis
Bechi, Beatrice; Herter, Susanne; McKenna, Shane; Riley, Christopher; Leimkuhler, Silke; et al, Green Chemistry, 2014, 16(10), 4524-4529

Synthetic Routes 6

Condizioni di reazione
1.1 Reagents: Oxygen Catalysts: Betaine chloride Solvents: Water ;  4 h, 100 °C
Riferimento
An efficient and chemical oxidants-free protocol of synthesizing carboxylic acids from aldehydes catalyzed by the betaine-fatty acids ionic liquid derived from vegetable oil
Nordin, Nurhamizah; Ismail, Mohd Hafiz; Ramlee, Muhammad Zulhilmi; A. Jalil, Mohd Azlien; Yong, Fu-Siong Julius; et al, Catalysis Today, 2023, 424,

Synthetic Routes 7

Condizioni di reazione
1.1 Catalysts: Iodine Solvents: Dimethyl sulfoxide ;  5 min, 180 °C
Riferimento
DMSO/I2 mediated C-C bond cleavage of α-ketoaldehydes followed by C-O bond formation: a metal-free approach for one-pot esterification
Venkateswarlu, Vunnam; Aravinda Kumar, K. A.; Gupta, Sorav; Singh, Deepika; Vishwakarma, Ram A.; et al, Organic & Biomolecular Chemistry, 2015, 13(29), 7973-7978

Synthetic Routes 8

Condizioni di reazione
1.1 Reagents: Sodium bicarbonate ,  Oxygen Catalysts: Tris(2,2′-bipyridyl)ruthenium(II) chloride Solvents: Acetonitrile ;  4 h
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Riferimento
[Ru(bpy)3]Cl2-catalyzed aerobic oxidative cleavage β-diketones to carboxylic acids under visible light irradiation
Wang, Xiao-Yan; Shang, Zhen-Peng; Zha, Gao-Feng; Chen, Xiao-Qing; Bukhari, Syed Nasir Abbas; et al, Tetrahedron Letters, 2016, 57(50), 5628-5631

Synthetic Routes 9

Condizioni di reazione
1.1 Reagents: Hydrogen peroxide Catalysts: Sodium bisulfate ,  Tungstate ,  2996897-65-3 Solvents: Water ;  7 h, 110 °C
Riferimento
Highly Efficient and Selective Oxidation of Benzyl Alcohol by WO42- Catalyst Immobilized by a Phosphonium-Containing Porous Aromatic Framework
You, Bingxin; Cheng, Zeliang; Tian, Yuyang; Wang, Shaolei; Wang, Baolin, Catalysts, 2023, 13(9),

Synthetic Routes 10

Condizioni di reazione
1.1 Reagents: Cobalt diacetate ,  Hydrogen bromide Solvents: Acetic acid
Riferimento
Autoxidation reactions catalyzed by cobalt acetate bromide
Hay, Allan S.; Blanchard, Harry S., Canadian Journal of Chemistry, 1965, 43(5), 1306-17

Synthetic Routes 11

Condizioni di reazione
1.1 Reagents: tert-Butyl hydroperoxide ,  Oxygen Catalysts: 1,1′-Binaphthyl (Pt nanoparticle-bound) Solvents: Water ;  30 h, 80 °C
Riferimento
Selective oxidation of alkylarenes to aromatic acids/ketone in water by using reusable binaphthyl stabilized Pt nanoparticles (Pt-BNP) as catalyst
Saha, Rajib; Sekar, Govindasamy, Applied Catalysis, 2019, 250, 325-336

Synthetic Routes 12

Condizioni di reazione
1.1 Reagents: Aluminum ,  Iodine Solvents: Acetonitrile ;  18 h, 80 °C; 80 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water
Riferimento
Cleavage of Carboxylic Esters by Aluminum and Iodine
Sang, Dayong ; Yue, Huaxin; Fu, Yang; Tian, Juan, Journal of Organic Chemistry, 2021, 86(5), 4254-4261

Synthetic Routes 13

Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Water ;  9 h, 100 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Riferimento
Dithioester-enabled chemodivergent synthesis of acids, amides and isothiazoles via C-C bond cleavage and C-O/C-N/C-S bond formations under metal- and catalyst-free conditions
Soni, Sonam; Koley, Suvajit; Singh, Maya Shankar, Tetrahedron Letters, 2017, 58(25), 2512-2516

Synthetic Routes 14

Condizioni di reazione
1.1 Reagents: tert-Butyl hydroperoxide ,  Potassium tert-butoxide Solvents: Water ;  rt; 8 h, 80 °C; 80 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified, rt
Riferimento
Efficient method for the oxidation of aldehydes and diols with tert-butyl hydroperoxide under transition metal-free conditions
Shaikh, Tanveer Mahammadali; Hong, Fung-E., Tetrahedron, 2013, 69(42), 8929-8935

Synthetic Routes 15

Condizioni di reazione
1.1 Reagents: Hydrogen peroxide Catalysts: Cupric chloride ,  1H-Imidazolium, 1-methyl-3-[3-[[2-(1-methyl-1H-imidazolium-3-yl)ethyl]amino]-3-o… Solvents: Water ;  25 °C; 48 min, 25 °C
Riferimento
A novel CuCl2/BIL catalyst for direct oxidation of alcohol to acid at ambient temperature
Karthikeyan, Parasuraman; Aswar, Sachin Arunrao; Muskawar, Prashant Narayan; Bhagat, Pundlik Rambhau; Kumar, S. Senthil, Catalysis Communications, 2012, 26, 189-193

Synthetic Routes 16

Condizioni di reazione
1.1 Reagents: tert-Butyl hydroperoxide Catalysts: Iron oxide (Fe3O4) ,  Vanadyl Solvents: Water ;  14 h, rt
Riferimento
Catalytic C-H aerobic and oxidant-induced oxidation of alkylbenzenes (including toluene derivatives) over VO2+ immobilized on core-shell Fe3O4@SiO2 at room temperature in water
Mohammadpour, Pegah; Safaei, Elham, RSC Advances, 2020, 10(40), 23543-23553

Synthetic Routes 17

Condizioni di reazione
1.1 Reagents: Methanesulfinic acid, 1,1,1-trifluoro-, sodium salt (1:1) ,  Oxygen Solvents: Acetonitrile ;  12 h, 1 atm, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 12
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
Riferimento
Light and oxygen-enabled sodium trifluoromethanesulfinate-mediated selective oxidation of C-H bonds
Zhu, Xianjin; Liu, Yong; Liu, Can; Yang, Haijun; Fu, Hua, Green Chemistry, 2020, 22(13), 4357-4363

Synthetic Routes 18

Condizioni di reazione
1.1 Reagents: tert-Butyl hydroperoxide Catalysts: Ferric chloride hexahydrate Solvents: Water ;  1 h, rt
1.2 Reagents: Sodium hydroxide ;  10 h, 80 °C
Riferimento
Iron-Catalyzed Oxidative Cleavage of Olefins and Alkynes to Carboxylic Acids with Aqueous tert-Butyl Hydroperoxide
Shaikh, Tanveer Mahamadali; Hong, Fung-E., Advanced Synthesis & Catalysis, 2011, 353(9), 1491-1496

Synthetic Routes 19

Condizioni di reazione
1.1 Reagents: Oxygen Catalysts: Methanesulfinic acid, 1,1,1-trifluoro-, sodium salt (1:1) Solvents: Acetonitrile ;  12 h, 1 atm, 25 °C
Riferimento
A sodium trifluoromethanesulfinate-mediated photocatalytic strategy for aerobic oxidation of alcohols
Zhu, Xianjin; Liu, Can; Liu, Yong; Yang, Haijun; Fu, Hua, Chemical Communications (Cambridge, 2020, 56(82), 12443-12446

2-Bromobenzoic acid Raw materials

2-Bromobenzoic acid Preparation Products

2-Bromobenzoic acid Fornitori

atkchemica
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:88-65-3)2-Bromobenzoic acid
Numero d'ordine:CL11195
Stato delle scorte:in Stock
Quantità:1g/5g/10g/100g
Purezza:95%+
Informazioni sui prezzi Ultimo aggiornamento:Wednesday, 27 November 2024 17:31
Prezzo ($):discuss personally

2-Bromobenzoic acid Letteratura correlata

Fornitori consigliati
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:88-65-3)2-Bromobenzoic acid
5718373
Purezza:98%
Quantità:Company Customization
Prezzo ($):Inchiesta
Suzhou Senfeida Chemical Co., Ltd
(CAS:88-65-3)2-Bromobenzoic acid
sfd4069
Purezza:99.9%
Quantità:200kg
Prezzo ($):Inchiesta